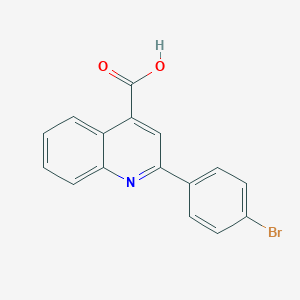

2-(4-Bromophenyl)quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUYPXDMAWIMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282374 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103914-52-9 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Pfitzinger reaction. This document details the reaction mechanism, experimental protocols, and key quantitative data, serving as a resource for researchers in organic synthesis and drug discovery.

Introduction

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The Pfitzinger reaction, a condensation reaction between an isatin derivative and a carbonyl compound containing an α-methylene group under basic conditions, offers a direct and versatile route to substituted quinoline-4-carboxylic acids.[3][4] This guide focuses on the synthesis of this compound, a key intermediate for the development of novel therapeutic agents, such as microbial DNA-gyrase inhibitors.[5][6]

Reaction Mechanism

The Pfitzinger reaction proceeds through a series of well-established steps. The synthesis of this compound from isatin and 4-bromoacetophenone is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with 4-bromoacetophenone to form an imine, which then tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[7][3]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established literature procedures.[8]

Materials:

-

Isatin

-

4-Bromoacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Water (distilled or deionized)

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with magnetic stirring

-

Filtration apparatus (Büchner funnel)

-

pH indicator paper or pH meter

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in absolute ethanol to create a 33% (w/v) solution. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred basic solution, add isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium salt of the keto-acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete formation of the intermediate.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-bromoacetophenone to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Dissolve the residue in water.

-

Wash the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted 4-bromoacetophenone.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 using dilute hydrochloric acid or acetic acid.

-

-

Isolation and Purification:

-

The product will precipitate out of the acidic solution as a solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product, a yellowish-orange powder, in a vacuum oven.[8]

-

If necessary, the crude product can be further purified by recrystallization from ethanol.[8]

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Yield | 91% | [8] |

| Appearance | Yellowish orange powder | [8] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Melting Point | 232–234 °C | [8] |

| IR (KBr, cm⁻¹) | ||

| O-H stretch | 3446 | [8] |

| C-H aromatic | 3178 | [8] |

| C-H aliphatic | 2980 | [8] |

| C=O stretch | 1708 | [8] |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | ||

| 14.07 (s, 1H) | Carboxylic acid proton | |

| 8.65 (d, J = 8.5 Hz, 1H) | Quinoline proton | |

| 8.48 (s, 1H) | Quinoline proton | |

| 8.28 (d, J = 8.0 Hz, 2H) | Bromophenyl protons | |

| 8.18 (d, J = 8.4 Hz, 1H) | Quinoline proton | |

| 7.87 (s, 1H) | Quinoline proton | |

| 7.82–7.67 (m, 3H) | Quinoline and Bromophenyl protons |

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Pfitzinger reaction is illustrated below.

Applications in Drug Development

This compound is not only a product of a classic organic reaction but also a significant building block in the synthesis of more complex molecules with therapeutic potential. It serves as a key intermediate in the preparation of novel compounds targeting microbial DNA gyrase, an essential enzyme for bacterial replication, making it a valuable scaffold for the development of new antibacterial agents.[6] Furthermore, derivatives of 2-aryl-quinoline-4-carboxylic acids have been investigated for their potential as anticancer agents.[9] The versatility of the quinoline-4-carboxylic acid core allows for further chemical modifications to optimize biological activity and pharmacokinetic properties, highlighting its importance in modern drug discovery programs.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data from various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 14.07 | s | - | 1H | COOH | [1][2] |

| 14.00 | s | - | 1H | COOH | [3] |

| 8.65 | d | 8.5 | 1H | Quinoline-H | [1][2] |

| 8.64 | d | 8.40 | 1H | Quinoline-H | [3] |

| 8.48 | s | - | 1H | Quinoline-H | [1][2] |

| 8.46 | s | - | 1H | Quinoline-H | [3] |

| 8.28 | d | 8.0 | 2H | Bromophenyl-H | [1][2] |

| 8.26 | d | 5.20 | 2H | Bromophenyl-H | [3] |

| 8.18 | d | 8.4 | 1H | Quinoline-H | [1][2] |

| 8.16 | d | 8.40 | 1H | Quinoline-H | [3] |

| 7.87 | s | - | 1H | Quinoline-H | [1] |

| 7.87 | t | 5.20 | 1H | Quinoline-H | [3] |

| 7.82-7.67 | m | - | 3H | Quinoline-H | [1][2] |

| 7.77 | d | 1.60 | 2H | Bromophenyl-H | [3] |

| 7.70 | t | 1.20 | 1H | Quinoline-H | [3] |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 167.44 | COOH | [3] |

| 154.60 | C (Quinoline) | [3] |

| 148.22 | C (Quinoline) | [3] |

| 137.84 | C (Quinoline) | [3] |

| 136.94 | C (Bromophenyl) | [3] |

| 131.89 | CH (Bromophenyl) | [3] |

| 130.33 | CH (Quinoline) | [3] |

| 129.67 | CH (Quinoline) | [3] |

| 129.22 | CH (Bromophenyl) | [3] |

| 127.96 | C (Quinoline) | [3] |

| 125.37 | CH (Quinoline) | [3] |

| 123.57 | C (Bromophenyl) | [3] |

| 123.50 | C (Quinoline) | [3] |

| 118.87 | CH (Quinoline) | [3] |

Table 3: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (found) | Technique | Reference |

| [M+H]⁺ | 327.99285 | 327.99585 | HRMS | [1][2] |

| [M]⁺ | - | 328.06 | MS | [3] |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The general procedures are outlined below.

2.1 Synthesis of this compound

The compound is typically synthesized via the Pfitzinger reaction.[4][5][6] In a representative procedure, isatin is dissolved in a solution of potassium hydroxide.[1][2][6] To this solution, an ethanol solution of 4-bromoacetophenone is added, and the mixture is refluxed for several hours.[1][2] After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product.[7] The resulting solid is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethyl acetate or ethanol.[1][2][7]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz or 500 MHz.[1][2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used as the solvent.[1][2][3][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

2.3 Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically obtained using a hybrid quadrupole-orbitrap mass spectrometer.[1][2] Standard mass spectrometry (MS) can be performed on various spectrometers.[3][4][5] The ionization technique used is often electrospray ionization (ESI) for HRMS, providing the [M+H]⁺ ion.

2.4 Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.[7] Samples are typically prepared as potassium bromide (KBr) discs.[7] The absorption bands are reported in wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. ijcps.org [ijcps.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Mass Spectrometry Analysis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a synthetic compound with a quinoline core structure that is of significant interest in medicinal chemistry and drug discovery. This document outlines the expected mass spectral characteristics, proposes fragmentation pathways, and provides detailed, adaptable experimental protocols for its analysis using modern mass spectrometry techniques.

Introduction

This compound is a key intermediate in the synthesis of novel therapeutic agents, including potential microbial DNA-gyrase inhibitors and histone deacetylase (HDAC) inhibitors.[1][2] Its structural elucidation and quantification are critical steps in drug development, from synthesis confirmation to metabolic studies. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for the analysis of this and related molecules. This guide focuses on providing the technical details necessary for researchers to develop and execute robust mass spectrometric methods for this compound.

Molecular and Mass Spectral Data

The fundamental quantitative data for this compound are summarized below. These values are essential for instrument setup and data interpretation.

Table 1: Molecular and Mass Spectral Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀BrNO₂ | [3] |

| Monoisotopic Mass | 326.9895 Da | [3] |

| High-Resolution Mass Spectrometry (HRMS) | ||

| Calculated [M+H]⁺ | 327.99285 Da | [4] |

| Observed [M+H]⁺ | 327.99585 Da | [4] |

| Liquid Chromatography-Mass Spectrometry (LCMS) | ||

| Observed [M]⁺ | 328.06 m/z | [5] |

| Predicted ESI Adducts | ||

| [M+Na]⁺ | 349.97872 m/z | [3] |

| [M-H]⁻ | 325.98222 m/z | [3] |

| [M+NH₄]⁺ | 345.02332 m/z | [3] |

| [M+K]⁺ | 365.95266 m/z | [3] |

| [M+H-H₂O]⁺ | 309.98676 m/z | [3] |

Fragmentation Pattern and Proposed Pathways

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecular ion (M⁺˙) is expected to be a prominent peak. The main fragmentation pathways would likely involve the loss of the carboxyl group, either as a carboxyl radical (•COOH, 45 Da) or as a molecule of carbon dioxide (CO₂, 44 Da).[6]

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

| m/z (Proposed) | Assignment | Description |

| 327/329 | [M]⁺˙ | Molecular Ion (Isotopic pattern due to Bromine) |

| 282/284 | [M - •COOH]⁺ | Loss of the carboxyl radical |

| 283/285 | [M - CO₂]⁺˙ | Loss of carbon dioxide |

Further fragmentation of the quinoline ring system may occur, but these initial losses from the carboxylic acid group are expected to be the most significant.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive ion mode ESI, the protonated molecule [M+H]⁺ will be the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation primarily at the carboxylic acid group.

Experimental Protocols

A specific, validated mass spectrometry protocol for this compound is not available in the reviewed literature. Therefore, the following protocols are generalized based on best practices for the analysis of aromatic carboxylic acids and can be adapted and optimized for specific instrumentation and matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For sensitive and selective quantification in biological matrices, an LC-MS/MS method is recommended. Due to the polarity of the carboxylic acid, derivatization may be necessary to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.

Sample Preparation (General Workflow)

Derivatization with Aniline (Example Protocol) This method converts the carboxylic acid to an amide, which is more amenable to reverse-phase chromatography.

-

Reagent Preparation : Prepare a solution of aniline and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent (e.g., acetonitrile/water).

-

Reaction : To the extracted and dried sample, add the derivatization reagent mixture.

-

Incubation : Heat the reaction mixture (e.g., 60°C for 30 minutes).

-

Quenching : Stop the reaction by adding a suitable quenching agent.

-

Analysis : Dilute the sample and inject it into the LC-MS/MS system.

Table 3: Recommended Starting LC-MS/MS Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3-4 kV |

| Source Temperature | 120-150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350-500°C |

| Collision Gas | Argon |

| MRM Transitions | To be optimized. Precursor: 328.0. Product ions to be determined from fragmentation scan. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its low volatility. Derivatization is mandatory.

Derivatization for GC-MS The carboxylic acid group must be converted to a more volatile ester (e.g., methyl or trimethylsilyl ester).

Silylation (Example Protocol) This is a common and effective method for derivatizing carboxylic acids for GC-MS analysis.

-

Sample Preparation : Ensure the sample extract is completely dry, as moisture deactivates the silylating reagent.

-

Reagent Addition : Add an aprotic solvent (e.g., pyridine) to dissolve the sample, followed by a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction : Heat the tightly capped vial at 70°C for 30 minutes.

-

Analysis : After cooling, the sample can be directly injected into the GC-MS.

Table 4: Recommended Starting GC-MS Parameters

| Parameter | Recommended Condition |

| Gas Chromatography | |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-280°C |

| Oven Program | Start at a low temperature (e.g., 100°C), hold, then ramp up to a high temperature (e.g., 300°C). |

| Carrier Gas | Helium |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Scan Range | 50-500 amu |

Application in Drug Development

The mass spectrometric methods outlined here are crucial for various stages of drug development involving this compound and its derivatives. Key applications include:

-

Synthesis Confirmation : Verifying the molecular weight and structure of the synthesized compound.

-

Purity Assessment : Detecting and identifying impurities in the synthesized product.

-

Pharmacokinetic Studies : Quantifying the compound and its metabolites in biological fluids (plasma, urine) and tissues to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolite Identification : Identifying the structures of metabolites formed in in vitro (e.g., liver microsomes) and in vivo studies.

While no specific signaling pathways involving this compound have been detailed in the context of its mass spectrometric analysis, its role as a precursor to DNA-gyrase and HDAC inhibitors suggests its importance in the development of anti-infective and anti-cancer therapies.[1][2] Mass spectrometry is a key technology for elucidating the mechanisms of action and metabolic fate of such drug candidates.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound. While a complete experimental mass spectrum for this specific compound is not publicly available, this guide offers predicted fragmentation patterns and adaptable, detailed protocols for LC-MS/MS and GC-MS analysis. These methodologies are foundational for researchers and drug development professionals working with this and structurally related compounds, enabling accurate identification, quantification, and further investigation into their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. PubChemLite - this compound (C16H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcps.org [ijcps.org]

- 6. chempap.org [chempap.org]

Physical and chemical properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₆H₁₀BrNO₂. It is commonly synthesized via the Pfitzinger reaction and serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 328.16 g/mol | [1][2] |

| CAS Number | 103914-52-9 | [1][2] |

| Appearance | Yellow solid[3] or white solid[4] | - |

| Melting Point | Not explicitly reported in the reviewed literature. | - |

| Boiling Point | Not explicitly reported in the reviewed literature. | - |

| Solubility | While the aqueous solubility of this specific compound is not quantitatively reported, derivatives have been described as having moderate water solubility.[5][6] It is expected to be soluble in organic solvents like DMSO. | - |

| pKa | Not explicitly reported in the reviewed literature. | - |

| Predicted XlogP | 4.1 | [7] |

Spectroscopic Data

The structural characterization of this compound has been established through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 14.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H).[8] An alternative report shows: (400 MHz, DMSO) δ 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H).[4] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ (ppm): 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44.[8] |

| Mass Spectrometry (MS) | m/z = 328.06 (M+).[8] |

| High-Resolution Mass Spectrometry (HRMS) | C₁₆H₁₀BrNO₂ [M+H]⁺ calculated: 327.99285, found: 327.99585.[4] |

Experimental Protocols

Synthesis via Pfitzinger Reaction

The most common method for the preparation of this compound is the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base.

General Protocol:

-

Reaction Setup: A mixture of isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and a 33% potassium hydroxide solution are combined in ethanol.[3]

-

Reaction Conditions: The reaction mixture is heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure. The residue is then dissolved in water.

-

Precipitation: The pH of the aqueous solution is adjusted to 5-6 with hydrochloric acid to precipitate the crude product.

-

Purification: The resulting solid is collected by filtration and can be further purified by crystallization from a suitable solvent such as ethyl acetate.[4]

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer and bacterial infections.

Precursor to DNA Gyrase Inhibitors

This quinoline derivative is a key intermediate in the synthesis of novel microbial DNA gyrase inhibitors. DNA gyrase is a crucial bacterial enzyme, and its inhibition leads to bacterial cell death. The carboxylic acid moiety can be converted to a carbohydrazide, which is then further functionalized to produce potent antibacterial agents.[5][6]

Scaffold for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The compound has been utilized in the design and synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of DHODH can lead to antiproliferative effects, making it an attractive target for cancer therapy.[3]

Foundation for Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with the development of cancer.

References

- 1. 103914-52-9 CAS MSDS (2-(4-BROMO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C16H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. ijcps.org [ijcps.org]

The Biological Profile of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid: A Scaffold for Antimicrobial and Anticancer Agent Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, planar structure and the presence of key functional groups make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities associated with this core structure, focusing on its utility in the development of novel antimicrobial and anticancer agents. The information presented herein is a synthesis of findings from multiple research endeavors, offering insights into its mechanism of action, quantitative activity data of its derivatives, and the experimental protocols utilized for its evaluation.

Core Biological Activities and Therapeutic Potential

While this compound itself is primarily used as a synthetic intermediate, its derivatives have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. The core quinoline structure is a well-established pharmacophore in numerous approved drugs, and the addition of the 4-bromophenyl group at the 2-position provides a key site for further chemical modification to enhance potency and selectivity.

Antimicrobial Activity: Targeting Microbial DNA Gyrase

A significant body of research has focused on the development of this compound derivatives as inhibitors of microbial DNA gyrase.[1][2][3][4] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it a validated and attractive target for antibacterial drug discovery. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.

The following table summarizes the minimum inhibitory concentration (MIC) and IC50 values for several key derivatives of this compound against various microbial strains.

| Compound ID | Modification on Core Structure | Target Organism | Assay Type | Activity (µM) | Reference |

| Derivative 5 | Ethyl formohydrazonate derivative | S. aureus | MIC | 49.04 | [1] |

| Derivative 6a | N-(substituted phenyl)acetamide derivative | S. aureus | MIC | 164.35 | [1] |

| Derivative 6b | 4-(4-methoxyphenyl)acetamidohydazinyl derivative | S. aureus | MIC | 38.64 | [1] |

| Derivative 6b | 4-(4-methoxyphenyl)acetamidohydazinyl derivative | S. aureus DNA Gyrase | IC50 | 33.64 | [2] |

| Derivative 10 | Pyrazole derivative | S. aureus | MIC | 191.36 | [1] |

| Derivative 10 | Pyrazole derivative | S. aureus DNA Gyrase | IC50 | 8.45 | [2] |

| Derivative 11 | Pyrazolyl derivative | S. aureus | MIC | 192.29 | [1] |

| Derivative 17b | 1,3,4-Oxadiazole derivative | S. aureus | MIC | More potent than Neomycin | [5] |

| Derivative 17d | 1,3,4-Oxadiazole derivative | S. aureus | MIC | More potent than Neomycin | [5] |

| Derivative 17e | 1,3,4-Oxadiazole derivative | S. aureus | MIC | More potent than Neomycin | [5] |

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have also been investigated for their potential as anticancer agents. These compounds have been shown to target critical pathways involved in cancer cell proliferation and survival, including the epidermal growth factor receptor (EGFR) signaling pathway and histone deacetylases (HDACs).[5][6]

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Certain 1,3,4-oxadiazole derivatives of this compound have demonstrated potent inhibitory activity against EGFR tyrosine kinase.[5]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of cancer. 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, suggesting a potential mechanism for their anticancer effects.[6]

The core structure of 4-quinoline carboxylic acid has been explored for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis.[7] As rapidly proliferating cancer cells have a high demand for nucleotides, DHODH represents a promising target for antiproliferative therapy. This compound was synthesized as an analog in a study aimed at developing improved DHODH inhibitors.[7]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for derivatives of this compound against various cancer cell lines and molecular targets.

| Compound ID | Modification on Core Structure | Target | Assay Type | Activity (µg/mL) | Reference |

| Derivatives 7-17e | 1,3,4-Oxadiazole derivatives | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.137–0.332 | [5] |

| Derivatives 7-17e | 1,3,4-Oxadiazole derivatives | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 0.164–0.583 | [5] |

| Derivative 8c | 1,3,4-Oxadiazole derivative | EGFR Tyrosine Kinase | Inhibition | 0.14 µM | [5] |

| Derivative 12d | 1,3,4-Oxadiazole derivative | EGFR Tyrosine Kinase | Inhibition | 0.18 µM | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Caption: Inhibition of EGFR signaling pathway by quinoline derivatives.

Caption: Pfitzinger reaction for the synthesis of the core compound.

Experimental Protocols

The synthesis of this compound and its derivatives, along with their biological evaluation, involves a series of well-defined experimental procedures.

Synthesis of this compound (Pfitzinger Reaction)

The core compound is consistently synthesized via the Pfitzinger reaction.[1][7][8]

Procedure:

-

Isatin and 4-bromoacetophenone are dissolved in ethanol.[1]

-

A solution of potassium hydroxide (KOH) in water is added to the mixture.[7]

-

The reaction mixture is refluxed for a specified period, typically ranging from 12 to 48 hours.[7]

-

After cooling, the solvent is removed, and the residue is dissolved in water.

-

The solution is acidified with hydrochloric acid (HCl) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried to yield this compound.[6]

In Vitro Antimicrobial Activity Assays

This method is used for preliminary screening of antibacterial and antifungal activity.[1]

-

Bacterial or fungal cultures are uniformly spread on the surface of an appropriate agar medium in petri dishes.

-

Wells of a specific diameter are punched into the agar.

-

A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

The plates are incubated under appropriate conditions for the respective microorganisms.

-

The diameter of the zone of inhibition around each well is measured in millimeters.

The two-fold serial dilution method is commonly employed to determine the MIC.[1]

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This assay is performed to confirm the mechanism of action of the compounds as DNA gyrase inhibitors.[2]

-

The assay mixture contains supercoiled DNA substrate, DNA gyrase enzyme, and the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity of the enzyme.

In Vitro Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of the compounds on cancer cell lines.[9]

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR tyrosine kinase.[5]

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture includes the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA).

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Conclusion

This compound serves as a highly versatile and valuable scaffold for the development of new therapeutic agents. Its derivatives have demonstrated potent biological activities, particularly as antimicrobial agents targeting DNA gyrase and as anticancer agents through the inhibition of key signaling molecules like EGFR and HDACs. The synthetic accessibility of this core structure, primarily through the Pfitzinger reaction, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. Future work in this area will likely focus on the development of derivatives with improved drug-like properties and the elucidation of their detailed mechanisms of action in more complex biological systems.

References

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcps.org [ijcps.org]

- 9. thaiscience.info [thaiscience.info]

2-(4-Bromophenyl)quinoline-4-carboxylic Acid: A Core Scaffold for Novel DNA Gyrase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the role of 2-(4-bromophenyl)quinoline-4-carboxylic acid as a foundational scaffold in the development of potent DNA gyrase inhibitors. While direct quantitative data on the inhibitory activity of the parent compound is not extensively documented in current literature, its derivatives have demonstrated significant promise, inhibiting bacterial DNA gyrase and exhibiting antimicrobial properties. This document provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and detailed experimental protocols for the evaluation of compounds based on this chemical moiety. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary information to further explore this promising class of antibacterial agents.

Introduction: The Imperative for New Antibacterial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for controlling DNA topology, making it a well-validated and attractive target for the development of new antibacterial drugs.[1][2] Quinolone-based compounds have historically been successful DNA gyrase inhibitors.[3][4] This guide focuses on this compound, a key intermediate in the synthesis of a new generation of potential DNA gyrase inhibitors.

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase facilitates the negative supercoiling of DNA, a process crucial for DNA replication and transcription.[1][2] Inhibitors of this enzyme can act through two primary mechanisms: inhibition of the ATPase activity of the GyrB subunit or by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death, a mechanism known as "gyrase poisoning".[1][2] Derivatives of this compound have been investigated for their potential to inhibit DNA gyrase, thereby disrupting essential bacterial processes.[1][5]

Figure 1: Mechanism of DNA Gyrase Inhibition.

Synthesis of this compound and Its Derivatives

The core scaffold, this compound, is synthesized via the Pfitzinger reaction.[5][6] This reaction involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 4-bromoacetophenone, under basic conditions.[5][6] The resulting carboxylic acid serves as a versatile starting material for the synthesis of various derivatives, such as carbohydrazides, which have been shown to possess potent DNA gyrase inhibitory activity.[5][7]

Figure 2: Synthetic Workflow for Derivatives.

Quantitative Data: Inhibitory and Antimicrobial Activities

While the inhibitory activity of the parent this compound against DNA gyrase is not explicitly reported, several of its carbohydrazide derivatives have been evaluated. The following tables summarize the key quantitative data for these derivatives against Staphylococcus aureus DNA gyrase and various microbial strains.

Table 1: S. aureus DNA Gyrase Supercoiling Inhibition [1][5]

| Compound | IC₅₀ (µM) |

| 6b | 33.64 |

| 10 | 8.45 |

| Ciprofloxacin (Control) | 3.80 |

Table 2: Minimum Inhibitory Concentration (MIC) against S. aureus [1][5]

| Compound | MIC (µM) |

| 5 | 49.04 |

| 6b | 38.64 |

| 6a | 164.35 |

| 10 | 191.36 |

| 11 | 192.29 |

Experimental Protocols

Synthesis of this compound (1)[5][8]

-

A mixture of isatin (10 mmol), 4-bromoacetophenone (10 mmol), and 33% potassium hydroxide (10 mL) in ethanol is prepared.

-

The mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

Water is added to the residue to dissolve the potassium salt of the product.

-

The aqueous solution is acidified with a suitable acid (e.g., acetic acid or HCl) to precipitate the crude product.[6]

-

The solid is collected by filtration, washed with water, and dried to yield this compound.

DNA Gyrase Supercoiling Inhibition Assay[9][10]

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: On ice, prepare a master mix containing 5x assay buffer, relaxed pBR322 plasmid DNA, and sterile water.

-

Compound Addition: Aliquot the master mix into microcentrifuge tubes. Add the test compound (dissolved in a suitable solvent like DMSO) to the respective tubes. Include a no-enzyme control and a no-inhibitor (positive) control.

-

Enzyme Addition: Dilute the S. aureus DNA gyrase in dilution buffer. Add the diluted enzyme to all tubes except the no-enzyme control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., GSTEB containing glycerol, Tris-HCl, EDTA, and bromophenol blue) and chloroform/isoamyl alcohol.

-

Agarose Gel Electrophoresis: Centrifuge to separate the phases. Load the aqueous (upper) phase onto a 1% agarose gel.

-

Visualization: Run the gel at approximately 75V until the dye front has migrated sufficiently. Stain the gel with ethidium bromide and visualize under UV light. The supercoiled and relaxed forms of the plasmid will separate, allowing for the determination of inhibition.

Figure 3: DNA Gyrase Supercoiling Assay Workflow.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although focused on derivatives, provides valuable insights into the structure-activity relationship of this compound class. The core this compound scaffold is a critical pharmacophore. Modifications at the 4-position, particularly the introduction of carbohydrazide and subsequent derivatization into cyclic or acyclic moieties, have yielded compounds with potent DNA gyrase inhibitory activity.[5][8]

Future research should focus on:

-

Direct evaluation of the parent compound: Determining the IC₅₀ of this compound is essential to establish a baseline for SAR studies.

-

Systematic modification: Exploring a wider range of substituents at the 4-position of the quinoline ring and on the phenyl ring to optimize potency and pharmacokinetic properties.

-

Broad-spectrum activity: Evaluating optimized compounds against a broader panel of Gram-positive and Gram-negative bacteria.

-

In vivo efficacy and toxicity: Advancing the most promising leads into preclinical animal models to assess their therapeutic potential and safety profiles.

Conclusion

This compound represents a valuable and synthetically accessible scaffold for the development of novel DNA gyrase inhibitors. While the parent compound itself requires further investigation, its derivatives have demonstrated compelling antibacterial and enzyme-inhibitory activities. The synthetic routes and assay methodologies detailed in this guide provide a solid foundation for researchers to build upon, paving the way for the discovery of new and effective treatments to combat bacterial infections.

References

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships in DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Probing the Engine of Pyrimidine Synthesis: A Technical Guide to the Mechanism of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid as a DHODH Inhibitor

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of 2-(4-Bromophenyl)quinoline-4-carboxylic acid as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). By dissecting its molecular interactions, enzymatic kinetics, and the foundational experimental methodologies, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: Targeting a Key Metabolic Choke Point

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This step is rate-limiting and essential for the production of pyrimidines, which are fundamental building blocks for DNA, RNA, and other vital cellular components. The inhibition of DHODH presents a strategic therapeutic window for conditions characterized by rapid cell proliferation, such as cancer and autoimmune diseases. The quinoline carboxylic acid scaffold has emerged as a promising pharmacophore for potent DHODH inhibition, with this compound representing a key analogue in this class.

Mechanism of Action: A Multi-faceted Molecular Siege

The inhibitory action of this compound against DHODH is a result of its specific and high-affinity binding to the enzyme, effectively blocking its catalytic function. This inhibition is achieved through a combination of electrostatic and hydrophobic interactions within the ubiquinone binding pocket of DHODH.

2.1. Key Binding Interactions:

Drawing from structural studies of analogous quinoline carboxylic acid inhibitors like brequinar, the binding mode of this compound can be inferred. The molecule orients itself within a predominantly hydrophobic channel of the enzyme.

-

The Carboxylate Anchor: The negatively charged carboxylate group at the 4-position of the quinoline ring is crucial for anchoring the inhibitor to the enzyme. It forms a strong salt bridge with the positively charged side chain of a key arginine residue (Arg136) and a hydrogen bond with a glutamine residue (Gln47). This electrostatic interaction is a cornerstone of the inhibitor's high affinity.

-

Hydrophobic Core Engagement: The planar quinoline ring system and the 2-(4-Bromophenyl) substituent deeply penetrate the hydrophobic tunnel of the DHODH active site. This region is lined with nonpolar amino acid residues. Key hydrophobic interactions are established with residues such as Methionine (Met43), Alanine (Ala59), Leucine (Leu58), and Proline (Pro364), which stabilize the inhibitor within the binding pocket.[1] The bromophenyl group at the 2-position further extends into this hydrophobic cavity, enhancing the van der Waals contacts and contributing to the overall inhibitory potency.

2.2. Enzyme Kinetics:

Inhibitors belonging to the quinoline carboxylic acid class, such as brequinar, have been shown to be competitive inhibitors with respect to the co-substrate ubiquinone. This suggests that this compound likely binds to the ubiquinone binding site, directly competing with the natural substrate for access to the enzyme's active site. This competitive inhibition effectively halts the redox reaction catalyzed by DHODH.

Quantitative Inhibitory Data

| Compound | Target | IC50 (μM) |

| 2-phenylquinoline-4-carboxylic acid analogue (Lead Compound 3) | DHODH | 0.250 ± 0.11 |

Experimental Protocols

4.1. Synthesis of this compound via Pfitzinger Reaction:

The synthesis of the title compound is classically achieved through the Pfitzinger condensation reaction.[3]

-

Reaction Principle: This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 4-bromoacetophenone) in the presence of a strong base.

-

Procedure:

-

Isatin is dissolved in an ethanolic solution of potassium hydroxide, leading to the hydrolysis of the amide bond and the formation of a keto-acid intermediate.

-

4-Bromoacetophenone is then added to the reaction mixture.

-

The mixture is refluxed, during which the aniline derivative condenses with the ketone to form an enamine.

-

Subsequent intramolecular cyclization and dehydration yield this compound.

-

The product can be isolated by acidification of the reaction mixture, followed by filtration and purification.

-

4.2. DHODH Enzyme Inhibition Assay:

The inhibitory potential of this compound against DHODH can be determined using a spectrophotometric assay.

-

Assay Principle: The assay measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of dye reduction is proportional to the enzyme activity.

-

Procedure:

-

Recombinant human DHODH is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl) containing cofactors.

-

The enzymatic reaction is initiated by the addition of the substrates, dihydroorotate and ubiquinone (or a suitable analogue).

-

The decrease in absorbance of DCIP is monitored over time at a specific wavelength (e.g., 600 nm).

-

The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

Visualizing the Molecular Interactions and Processes

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key pathways and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the antimicrobial spectrum of derivatives of 2-(4-Bromophenyl)quinoline-4-carboxylic acid. While this core compound serves as a critical scaffold in medicinal chemistry, the available scientific literature primarily focuses on the antimicrobial properties of its synthesized analogs. This document summarizes the quantitative antimicrobial data for key derivatives, details the experimental protocols used for their evaluation, and visualizes the synthetic pathways and proposed mechanisms of action. The findings indicate that derivatives of this compound exhibit a promising range of antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungal strains.

Introduction

Quinoline-4-carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The introduction of a 2-aryl substituent, such as a 4-bromophenyl group, can significantly influence the biological profile of the quinoline scaffold[1]. This compound has been utilized as a key starting material in the synthesis of novel antimicrobial agents[3][4]. Research in this area has largely focused on modifying the carboxylic acid group to generate derivatives like carbohydrazides, oxadiazoles, and other heterocyclic hybrids, with the aim of enhancing antimicrobial potency and spectrum[3][5].

Antimicrobial Spectrum of Key Derivatives

The antimicrobial activity of various derivatives of this compound has been evaluated against a panel of clinically relevant microorganisms. The data, primarily focusing on Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The activity against Gram-negative bacteria such as Escherichia coli is generally less pronounced[3][5].

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Derivative Class | Test Organism | MIC (µM) | Zone of Inhibition (mm) | Reference |

| 5 | Ethyl formohydrazonate derivative | Staphylococcus aureus (ATCC 6538-P) | 49.04 | - | [3] |

| 6a | Acetamidohydrazinyl derivative | Staphylococcus aureus (ATCC 6538-P) | 164.35 | - | [3] |

| 6b | 4-(4-methoxyphenyl)acetamidohydazinyl derivative | Staphylococcus aureus (ATCC 6538-P) | 38.64 | 26 | [3] |

| 10 | Pyrazole derivative | Staphylococcus aureus (ATCC 6538-P) | 191.36 | - | [3] |

| 11 | Pyrazolyl derivative | Staphylococcus aureus (ATCC 6538-P) | 192.29 | - | [3] |

| 13 | Pyrazolone derivative | Staphylococcus aureus (ATCC 6538-P) | 381.81 | 30 | [3] |

| 14 | Pyrazolone derivative | Staphylococcus aureus (ATCC 6538-P) | 761.77 | - | [3] |

| 17b | Oxadiazole derivative | Staphylococcus aureus | Potent | - | [5] |

| 17d | Oxadiazole derivative | Staphylococcus aureus | Potent | - | [5] |

| 17e | Oxadiazole derivative | Staphylococcus aureus | Potent | - | [5] |

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not reported.

Antifungal Activity

Several derivatives have also been screened for their antifungal properties, with notable activity observed against Candida albicans and Aspergillus niger[3][5].

Table 2: Antifungal Activity of this compound Derivatives

| Compound ID | Derivative Class | Test Organism | MIC (µM) | Zone of Inhibition (mm) | Reference |

| 5 | Ethyl formohydrazonate derivative | Candida albicans (ATTC 10231) | 24.53 | - | [3] |

| 6a | Acetamidohydrazinyl derivative | Candida albicans (ATTC 10231) | 41.09 | - | [3] |

| 6b | 4-(4-methoxyphenyl)acetamidohydazinyl derivative | Candida albicans (ATTC 10231) | 77.29 | 15 | [3] |

| 10 | Pyrazole derivative | Candida albicans (ATTC 10231) | 191.36 | - | [3] |

| 11 | Pyrazolyl derivative | Candida albicans (ATTC 10231) | - | 29 | [3] |

| 13 | Pyrazolone derivative | Candida albicans (ATTC 10231) | - | 31 | [3] |

| 17b | Oxadiazole derivative | Candida albicans | Potent | - | [5] |

| 17d | Oxadiazole derivative | Candida albicans | Potent | - | [5] |

| 17e | Oxadiazole derivative | Candida albicans | Potent | - | [5] |

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not reported.

Proposed Mechanism of Action

The primary proposed mechanism of action for the antimicrobial activity of these quinoline derivatives is the inhibition of microbial DNA gyrase[3][5][6]. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. Some derivatives have shown potent inhibitory activity against S. aureus DNA gyrase, with IC50 values in the micromolar range[3].

Caption: Proposed mechanism of action for antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of this compound derivatives.

Synthesis of this compound

The parent compound is typically synthesized via the Pfitzinger reaction[3][4].

Caption: Synthetic workflow for the core compound.

Procedure:

-

A mixture of isatin and 4-bromoacetophenone is prepared in ethanol.

-

A basic catalyst, such as potassium hydroxide, is added to the mixture.

-

The reaction mixture is refluxed for a specified period.

-

Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified.

Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity[3].

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells of a specific diameter are punched into the agar.

-

A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The diameter of the zone of inhibition around each well is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantify the antimicrobial activity by determining the lowest concentration of the compound that inhibits the visible growth of the microorganism[4].

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While this compound itself is primarily a synthetic precursor, its derivatives have emerged as a promising class of antimicrobial agents. The data indicates a significant potential for these compounds, particularly against Gram-positive bacteria and fungi. The proposed mechanism of action through the inhibition of DNA gyrase provides a solid foundation for further drug development efforts. Future research should focus on optimizing the structure of these derivatives to enhance their antimicrobial spectrum, potency, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of this important class of antimicrobial compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Lynchpin of Bioactivity: A Technical Guide to the Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities. This technical guide delves into the critical structure-activity relationships (SAR) that govern the efficacy and selectivity of this class of molecules. By understanding how molecular modifications influence biological outcomes, researchers can more effectively design and develop novel therapeutic agents. This document provides a comprehensive overview of the SAR, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

Core Structure and Biological Activities

The fundamental structure consists of a quinoline ring substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position. This core has been associated with a wide range of biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of this scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Structure-Activity Relationship Analysis

The biological activity of 2-aryl-quinoline-4-carboxylic acids is profoundly influenced by the nature and position of substituents on both the quinoline and the 2-aryl ring, as well as modifications to the 4-carboxylic acid moiety.

Substitutions on the 2-Aryl Ring

The electronic and steric properties of substituents on the 2-aryl ring play a pivotal role in modulating biological activity.

-

Anticancer Activity: For inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, bulky and hydrophobic substituents at the C-2 position are often necessary for potent inhibition.[4][5] For instance, analogs with a 2'-fluoro-1,1'-biphenyl-4-yl group have demonstrated significant DHODH inhibitory activity.[5] The lipophilicity of the 2-aryl substituent has also been shown to correlate with cytotoxic effects against various cancer cell lines.[4][6]

-

Antibacterial Activity: The presence of an aryl ring at the second position is generally associated with good antibacterial activity.[1][7] Specific substitutions on this ring can further enhance this activity.

-

Nematocidal Activity: Studies on the nematocidal activity of 2-aryl quinolines have shown that modifications to the aniline moiety can significantly impact efficacy. For example, a des-p-trifluoromethoxy derivative of the parent compound ABX464 displayed reduced activity against Haemonchus contortus.[8]

Substitutions on the Quinoline Core

Modifications to the quinoline ring system itself also contribute significantly to the SAR.

-

Anticancer Activity: In the context of DHODH inhibition, appropriate substitutions on the benzo portion of the quinoline ring are critical.[5]

-

Histone Deacetylase (HDAC) Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid group has been employed as a "cap" moiety in HDAC inhibitors.[4][9] The overall activity and selectivity of these inhibitors are dependent not only on the 2-aryl group but also on the linker and the zinc-binding group.[4]

The Essential Role of the 4-Carboxylic Acid

The carboxylic acid group at the C-4 position is a crucial feature for the biological activity of many compounds in this class.

-

DHODH Inhibition: There is a strict requirement for the carboxylic acid or its corresponding salts at the C-4 position for the inhibition of DHODH.[5] This group is believed to form a salt bridge with key residues in the enzyme's active site.[4][10]

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors [4]

| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) |

| 1 | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 |

| 41 | Substituted pyridine | 0.0097 ± 0.0014 |

| 43 | Substituted pyridine | 0.0262 ± 0.0018 |

Table 2: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as HDAC Inhibitors [4]

| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) |

| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 |

| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 |

Table 3: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [7]

| Compound ID | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (μg/mL) | Minimum Inhibitory Concentration (MIC) against Escherichia coli (μg/mL) |

| 5a4 | 64 | >128 |

| 5a7 | >128 | 128 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of 2-aryl-quinoline-4-carboxylic acids.

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Doebner Reaction: A common and versatile method for the synthesis of this class of compounds.[4][7][11]

-

Reactants: Aniline, an appropriate benzaldehyde derivative, and pyruvic acid.[4][11]

-

Procedure:

-

An equimolar mixture of aniline and the benzaldehyde derivative is refluxed in the chosen solvent for a specified time (e.g., 1 hour).[7]

-

Pyruvic acid is then added to the reaction mixture, and reflux is continued for an extended period (e.g., 12 hours).[7]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is poured into ice water to precipitate the solid product.[7]

-

The crude product is filtered and can be further purified, for example, by recrystallization.[7]

-

Pfitzinger Synthesis: An alternative route to obtain quinoline-4-carboxylic acids.[2]

-

Reactants: Isatin and a ketone containing a –CH2CO– group.[2]

-

Base: Sodium hydroxide or potassium hydroxide is used to facilitate the reaction.[2]

Biological Evaluation

Antibacterial Activity Assays:

-

Agar Disc Diffusion Method:

-

A standardized inoculum of the test bacteria is uniformly spread on an agar plate.

-

Filter paper discs impregnated with the test compound at a known concentration are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disc is measured to determine the antibacterial activity.[1]

-

-

Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

-

Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates.

-

Each well is inoculated with a standardized suspension of the test bacteria.

-

The plates are incubated, and the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[7]

-

Anticancer Activity Assays:

-

MTT Assay (for Cytotoxicity):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

-

The absorbance is measured using a microplate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[7]

-

Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex relationships in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcps.org [ijcps.org]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of novel 2-phenyl-quinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

Introduction

The quinoline ring is a fundamental heterocyclic motif that is prevalent in natural products and serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are associated with a wide array of biological activities, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer properties.[2][3] Within this class, the 2-phenyl-quinoline-4-carboxylic acid scaffold has garnered significant attention. The presence of an aryl ring at the second position has been shown to be a key structural feature for potent biological activity, making these derivatives highly suitable for further modification in the pursuit of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of recently developed 2-phenyl-quinoline-4-carboxylic acid derivatives for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The construction of the 2-phenyl-quinoline-4-carboxylic acid core is primarily achieved through well-established multicomponent reactions, most notably the Doebner and Pfitzinger reactions. These methods offer versatile and efficient pathways to the core structure, allowing for the introduction of various substituents.

1. The Doebner Reaction

The Doebner reaction is a three-component condensation involving an aromatic amine, an aromatic aldehyde, and pyruvic acid.[1][4] This reaction is often catalyzed by acids like trifluoroacetic acid or conducted in solvents such as ethanol or acetic acid.[1][3] The general workflow involves the initial formation of an imine from the aniline and benzaldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and oxidation to yield the quinoline ring.[4]

References

Methodological & Application

Application Notes and Protocols: Pfitzinger Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antibacterial, antitumor, and antiviral properties.[1][3]

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a valuable intermediate in the development of novel therapeutic agents.[4][5] The synthesis proceeds via the reaction of isatin with 4-bromoacetophenone under basic conditions.[4][6] These application notes are intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| Isatin | C₈H₅NO₂ | 147.13 | 203-205 | Starting material. |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 50-53 | Starting material. |

| This compound | C₁₆H₁₀BrNO₂ | 328.16 | 294-295 | Final product. Yields can vary based on reaction scale and purity. |

Reaction Mechanism

The Pfitzinger reaction mechanism involves several key steps:[1][2][7]

-

Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (an isatinate).[1][2]

-